2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves multiple steps, typically starting with the preparation of the cyclopentanone derivative. The key steps include:
Cyclopentanone Derivative Formation: Cyclopentanone is reacted with appropriate reagents to form the oxocyclopentylidene intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with a benzaldehyde derivative to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxocyclopentylidene group to a cyclopentyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclopentyl derivatives .
Scientific Research Applications
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Loxoprofen: A nonsteroidal anti-inflammatory drug with a similar structure.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with comparable therapeutic effects.
Ketoprofen: Shares structural similarities and is used for similar medical purposes.
Uniqueness
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is unique due to its specific structural features, such as the oxocyclopentylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and applications .
Biological Activity
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid, also known by its CAS number 69956-76-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C15H16O3, with a molecular weight of approximately 244.29 g/mol. The compound contains a cyclopentylidene moiety, which may contribute to its biological activity by modulating interactions within biological systems.
Structural Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 244.29 g/mol |
CAS Number | 69956-76-9 |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that modifications can enhance therapeutic efficacy while minimizing adverse effects such as gastric ulceration .
Case Study: Derivative Analysis
In a comparative study, derivatives of loxoprofen were synthesized, including one that closely resembles our compound of interest. This derivative demonstrated enhanced anti-inflammatory effects comparable to established NSAIDs but with reduced ulcerogenic potential .
The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is important for maintaining gastric mucosal integrity.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Anti-inflammatory Assays : Compounds exhibiting structural similarities were tested in cell cultures to assess their ability to inhibit inflammatory cytokine production.
- Cytotoxicity Tests : Evaluations were made to determine the cytotoxic effects on various human cell lines, ensuring safety profiles for potential therapeutic use.
Comparative Table of Biological Activities
Compound | Anti-inflammatory Activity | Cytotoxicity Level |
---|---|---|
This compound | Moderate | Low |
Loxoprofen Derivative | High | Moderate |
Ibuprofen | High | Moderate |
Properties
IUPAC Name |
2-[4-[(Z)-(2-oxocyclopentylidene)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIKPYFWJPEDQ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C\2/CCCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.